molecular formula C13H11N5O2S B2652306 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-40-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2652306
CAS No.: 1448132-40-8
M. Wt: 301.32
InChI Key: VPRTXXSZRPTYAN-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling reaction . This reaction is known for its efficiency and ability to produce high yields of the desired product. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, purification methods such as silica gel chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide stands out due to its unique combination of a benzo[c][1,2,5]thiadiazole core with a pyrazolo[5,1-b][1,3]oxazine moiety. This structural arrangement enhances its electron-donor and acceptor properties, making it particularly effective in applications such as photocatalysis and bioimaging .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-13(10-7-11-18(15-10)5-2-6-20-11)14-8-3-1-4-9-12(8)17-21-16-9/h1,3-4,7H,2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRTXXSZRPTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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